5-Bromo-6-ethoxyquinoline
Overview
Description
5-Bromo-6-ethoxyquinoline is a quinoline derivative with the molecular formula C11H10BrNO. It is a nitrogen-based heterocyclic aromatic compound, characterized by a bromine atom at the 5th position and an ethoxy group at the 6th position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethoxyquinoline typically involves the bromination of 6-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise reaction conditions. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
5-Bromo-6-ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethoxyquinoline involves its interaction with specific molecular targets within cells. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
6-Ethoxyquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoquinoline: Lacks the ethoxy group, affecting its solubility and biological activity.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness: 5-Bromo-6-ethoxyquinoline is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical reactivity and biological properties. Its dual substituents make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-6-ethoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-10-6-5-9-8(11(10)12)4-3-7-13-9/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKPYNSHQOEZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)N=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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